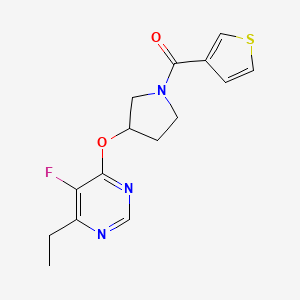

![molecular formula C18H14F4N2OS B2684911 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone CAS No. 851865-98-0](/img/structure/B2684911.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

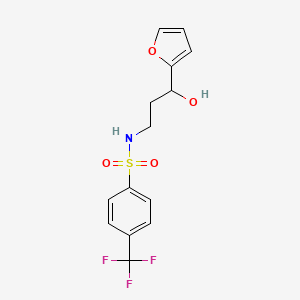

The compound is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains fluorophenyl and trifluoromethylphenyl groups .

Molecular Structure Analysis

The compound contains an imidazole ring linked to a benzene ring through a carbon-carbon bond . It also contains fluorophenyl and trifluoromethylphenyl groups .Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It’s expected to have good solubility in polar solvents due to the presence of the imidazole ring .Applications De Recherche Scientifique

Microwave-Assisted Fries Rearrangement

A study by Moreno-Fuquen et al. (2019) describes an efficient approach for regioselective synthesis of related compounds through microwave-assisted Fries rearrangement. This process involves catalyst- and solvent-free conditions, focusing on the synthesis of fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide. This synthesis method could be relevant for producing compounds with similar structures.

Fluorination of Fluorophores

Woydziak et al. (2012) explored the synthesis of fluorinated benzophenones and related compounds Woydziak et al. (2012). They developed a method that provides scalable access to fluorinated analogues of various fluorophores. This research is significant for understanding how the fluorination of similar compounds can enhance their photostability and spectroscopic properties.

Synthesis of Ciproxifan

Stark (2000) discusses the synthesis of Ciproxifan, a novel histamine H3-receptor antagonist Stark (2000). The synthesis involves SNAr reactions for acylated fluoroaromatics, which may provide insights into the synthesis pathways for related fluoroaromatic compounds.

Synthesis and Biological Activities

Wang et al. (2015) synthesized a series of N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups Wang et al. (2015). This research highlights the biological activities, such as herbicidal and insecticidal properties, of compounds with similar structures.

Antimycobacterial Activity

Ali and Yar (2007) evaluated the antimycobacterial activities of novel phenyl-1-phenyl-4,5-dihydro-1H-3-pyrazolyl derivatives Ali and Yar (2007). This research is significant for understanding the potential antimicrobial properties of structurally related compounds.

Synthesis and Optical Properties

Volpi et al. (2017) synthesized a series of imidazo[1,5-a]pyridine derivatives Volpi et al. (2017). They investigated the relationship between the chemical structure and optical properties of these compounds, which is relevant for understanding the optical characteristics of similar molecular structures.

Synthesis and Docking Studies

Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of thiazolyl methanone derivatives Shahana and Yardily (2020). This research provides insights into the structural optimization and potential biological activities of related compounds.

Mécanisme D'action

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels .

Mode of Action

The exact mode of action would depend on the specific target the compound interacts with. Generally, imidazole derivatives can act as inhibitors, activators, or modulators of their target proteins, altering their function and leading to downstream effects .

Biochemical Pathways

The affected pathways would depend on the specific target of the compound. Imidazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and physicochemical properties. Generally, the presence of functional groups like fluorophenyl and trifluoromethyl could influence the compound’s lipophilicity, solubility, and stability, which in turn could affect its absorption, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain metabolites, affecting cellular functions .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH could influence the ionization state of the compound, potentially affecting its interaction with its target .

Propriétés

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2OS/c19-15-7-1-12(2-8-15)11-26-17-23-9-10-24(17)16(25)13-3-5-14(6-4-13)18(20,21)22/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAVOMDWMGWCQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

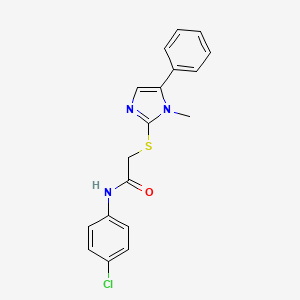

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)

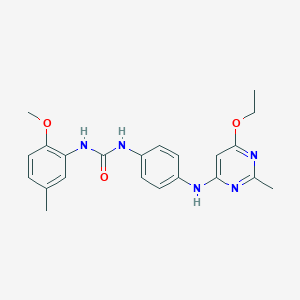

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2684832.png)

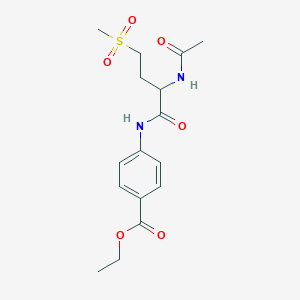

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2684835.png)

![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)

![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)

![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![11-Nitro-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide](/img/structure/B2684852.png)